2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile
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Overview
Description
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a unique structure with a pyridine ring, a bromine atom, and an amino group, making it a subject of interest in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been shown to exhibit antibacterial effects against selected bacterial strains .
Mode of Action
It is known that similar compounds interact with tubulin at the colchicine binding site, thereby inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis .
Biochemical Pathways
Similar compounds have been shown to affect the tubulin polymerization pathway .
Result of Action
Similar compounds have been shown to have potential in vitro cytotoxic activity toward proliferating cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile typically involves multi-step organic reactions. One common method is the condensation of salicylic aldehyde with malononitrile in the presence of a base, followed by cyclization and bromination steps. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as piperidine or triethylamine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in the presence of appropriate nucleophiles.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, and substituted chromenes, each with distinct chemical and biological properties.
Scientific Research Applications
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent dyes and optical brighteners due to its chromene core.
Comparison with Similar Compounds
Similar Compounds
2-amino-4-(4-((4-cyanobenzyl)oxy)phenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile: Known for its potent tyrosinase inhibitory activity.
2-amino-4-(3-hydroxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile: Used as a DNA-targeted probe.
Uniqueness
2-amino-7-bromo-4-(3-pyridinyl)-4H-benzo[g]chromene-3-carbonitrile stands out due to its unique combination of a pyridine ring and a bromine atom, which enhances its biological activity and makes it a versatile compound for various applications in medicinal chemistry and pharmacology.
Properties
IUPAC Name |
2-amino-7-bromo-4-pyridin-3-yl-4H-benzo[g]chromene-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrN3O/c20-14-4-3-11-8-17-15(7-13(11)6-14)18(12-2-1-5-23-10-12)16(9-21)19(22)24-17/h1-8,10,18H,22H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAHMRLIGEWVAPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2C3=C(C=C4C=CC(=CC4=C3)Br)OC(=C2C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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